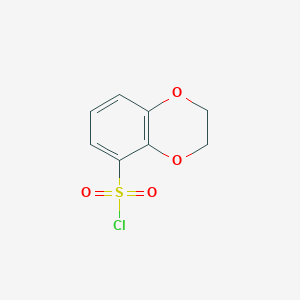

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRMKPUAZYSFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677629 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87474-15-5 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique conformational properties and ability to engage in various intermolecular interactions have made it a cornerstone for the design of novel therapeutics. This guide focuses on a key derivative, 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride , a versatile building block for introducing the sulfonyl moiety onto the benzodioxine core. This reactive intermediate opens avenues for the synthesis of a diverse array of sulfonamides and related compounds, which have shown significant promise in various therapeutic areas, including oncology and cardiovascular disease. This document provides an in-depth exploration of its synthesis, chemical properties, and critical role as a synthetic intermediate in drug development, with a particular focus on the causality behind experimental choices and protocols.

Section 1: Core Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the bedrock of reproducible scientific research. This section provides the definitive identification and key physical properties of the title compound.

Chemical Identity

The unequivocal identifier for this compound is its Chemical Abstracts Service (CAS) number. It is crucial to distinguish it from its isomers, as the position of the sulfonyl chloride group dictates its reactivity and the geometry of its derivatives.

-

Systematic Name: this compound

-

Molecular Formula: C₈H₇ClO₄S

-

Molecular Weight: 234.66 g/mol

-

Structure:

Physicochemical Data Summary

A comprehensive understanding of the physicochemical properties is essential for handling, reaction setup, and purification. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | General Supplier Data |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Reacts with water. Soluble in aprotic organic solvents (e.g., Dichloromethane, Chloroform, THF). |

Section 2: Synthesis of this compound

The synthesis of this compound is a critical process for its utilization as a building block. The most direct and industrially scalable approach involves the electrophilic chlorosulfonation of the pre-formed 2,3-dihydro-1,4-benzodioxin.

Theoretical Underpinnings of the Synthetic Strategy

The synthesis hinges on the principles of electrophilic aromatic substitution. The benzodioxine ring system is activated towards electrophilic attack due to the electron-donating nature of the ether oxygens. The choice of chlorosulfonic acid as the reagent is strategic; it serves as both the source of the electrophile (SO₃) and the chlorinating agent. The reaction proceeds via the formation of a sulfonic acid intermediate, which is then converted in situ to the sulfonyl chloride.

The regioselectivity of the sulfonation is directed by the activating effect of the dioxine ring. The 5- and 6-positions are electronically favored for substitution. While a mixture of isomers is possible, reaction conditions can be optimized to favor the formation of the 5-sulfonyl chloride.

Detailed Experimental Protocol

This protocol is based on established methods for the direct chlorosulfonation of activated aromatic compounds and is adapted for the specific synthesis of this compound[4].

Materials:

-

2,3-Dihydro-1,4-benzodioxin (1 equivalent)

-

Chlorosulfonic acid (3-5 equivalents)

-

Dichloromethane (anhydrous)

-

Ice-water bath

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dihydro-1,4-benzodioxin (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.

-

Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. A vigorous evolution of HCl gas will be observed; ensure the reaction is conducted in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with water and extracting with an organic solvent.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as sulfonyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.

-

Excess Chlorosulfonic Acid: Using a stoichiometric excess of chlorosulfonic acid ensures the complete conversion of the starting material and drives the reaction towards the formation of the sulfonyl chloride over the sulfonic acid.

-

Low Temperature: Maintaining a low temperature throughout the reaction is paramount to control the reaction rate, prevent over-sulfonation or degradation of the starting material and product, and improve the regioselectivity.

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the chlorosulfonation of 2,3-dihydro-1,4-benzodioxin.

Caption: Proposed two-step mechanism for the synthesis.

Section 3: Reactivity and Role as a Synthetic Intermediate

This compound is a highly reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

Synthesis of Sulfonamides

The most common application of this compound is in the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in drug discovery, as the sulfonamide functional group is a key pharmacophore in many approved drugs.

General Protocol for Sulfonamide Synthesis:

-

Setup: Dissolve the amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in an aprotic solvent like dichloromethane or tetrahydrofuran.

-

Addition: Cool the solution to 0 °C and add a solution of this compound (1 equivalent) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: The reaction is typically worked up by washing with aqueous acid and brine, followed by drying and concentration. The resulting sulfonamide is then purified by chromatography or recrystallization.

Caption: General scheme for sulfonamide synthesis.

Applications in Drug Discovery: A Case Study in PARP1 Inhibitors

The 2,3-dihydro-1,4-benzodioxine moiety is a key structural feature in a number of inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established target in cancer therapy. While many reported syntheses of benzodioxine-based PARP1 inhibitors start from the corresponding carboxylic acid, the 5-sulfonyl chloride provides an alternative and versatile entry point for creating novel analogs. The sulfonamide linkage can act as a hydrogen bond donor and acceptor, influencing the binding affinity and selectivity of the inhibitor.

For instance, the synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide, a known PARP1 inhibitor, proceeds from the corresponding carboxylic acid.[4] The analogous 5-sulfonamide, readily prepared from the 5-sulfonyl chloride, offers a different vector for chemical modification and exploration of the structure-activity relationship (SAR). Researchers can synthesize a library of sulfonamides by reacting the 5-sulfonyl chloride with a diverse range of amines to probe the binding pocket of PARP1 and optimize inhibitor potency and pharmacokinetic properties.

Section 4: Spectroscopic Characterization

While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be deshielded due to the electron-withdrawing sulfonyl chloride group. The ethylene bridge protons of the dioxine ring will appear as a multiplet, typically around 4.3-4.5 ppm.

-

¹³C NMR: The carbon NMR will display signals for the eight carbon atoms. The aromatic carbons will appear in the range of 110-150 ppm, with the carbon attached to the sulfonyl group being significantly deshielded. The carbons of the ethylene bridge will resonate around 64-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride group.

-

S=O Asymmetric Stretch: Expected in the region of 1370-1390 cm⁻¹.

-

S=O Symmetric Stretch: Expected in the region of 1170-1190 cm⁻¹.

-

C-O-C Stretch: Aromatic ether stretches will be observed around 1200-1280 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 234, along with a characteristic M+2 peak at m/z 236 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of SO₂Cl, SO₂, and Cl.

Section 5: Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a laboratory setting.

-

Reactivity: It is moisture-sensitive and reacts with water, alcohols, and other nucleophilic reagents. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations should be performed in a certified chemical fume hood.

Conclusion

This compound, with the definitive CAS number 87474-15-5, stands out as a pivotal synthetic intermediate for medicinal chemists and drug discovery scientists. Its straightforward synthesis via direct chlorosulfonation of 2,3-dihydro-1,4-benzodioxin, coupled with the high reactivity of the sulfonyl chloride group, provides a versatile platform for the creation of diverse sulfonamide libraries. The insights into its synthesis, reactivity, and potential applications, particularly in the realm of PARP1 inhibitors, underscore its importance. This guide serves as a foundational resource, encouraging further exploration and innovative application of this valuable building block in the quest for novel and effective therapeutics.

References

- 1. 2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL CHLORIDE(63758-12-3) 1H NMR [m.chemicalbook.com]

- 2. Hit2Lead | this compound | CAS# 87474-15-5 | MFCD05664641 | BB-4011790 [hit2lead.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. scienceopen.com [scienceopen.com]

- 6. C-13 NMR Spectrum [acadiau.ca]

Spectroscopic Analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride: A Technical Guide

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride. This compound is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2,3-dihydro-1,4-benzodioxine moiety in a variety of biologically active molecules. The introduction of a sulfonyl chloride group at the 5-position provides a reactive handle for further synthetic modifications, making it a valuable intermediate. This guide offers a comprehensive examination of its NMR characteristics, underpinned by established spectroscopic principles and data from analogous structures, to support the structural elucidation and further synthetic utility of this compound.

Molecular Structure and Numbering

The structural integrity and purity of synthesized compounds are paramount in drug discovery and development. NMR spectroscopy stands as a primary tool for the unambiguous determination of molecular structure. The numbering convention used in this guide for the assignment of NMR signals is presented below.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The protons of the ethylene dioxy bridge (-O-CH₂-CH₂-O-) are expected to appear as a singlet or a complex multiplet, depending on the conformational flexibility of the dioxane ring. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The strong electron-withdrawing nature of the sulfonyl chloride group will significantly deshield the ortho proton (H-6) and have a lesser, but still noticeable, effect on the other aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-3 | ~ 4.3 - 4.5 | m | - |

| H-6 | ~ 7.9 - 8.1 | d | ~ 8.0 |

| H-7 | ~ 7.2 - 7.4 | t | ~ 8.0 |

| H-8 | ~ 7.0 - 7.2 | d | ~ 8.0 |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the known spectrum of 2,3-dihydro-1,4-benzodioxine and the substituent effects of the sulfonyl chloride group. The carbon atom directly attached to the sulfonyl chloride group (C-5) will be significantly deshielded. The other aromatic carbons will also experience shifts based on their position relative to the electron-withdrawing substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-3 | ~ 64.0 - 65.0 |

| C-6 | ~ 128.0 - 130.0 |

| C-7 | ~ 124.0 - 126.0 |

| C-8 | ~ 118.0 - 120.0 |

| C-5 | ~ 140.0 - 142.0 |

| C-4a | ~ 144.0 - 146.0 |

| C-8a | ~ 142.0 - 144.0 |

Predicted in CDCl₃ at 100 MHz.

Experimental Protocol

The following section outlines a robust, self-validating experimental protocol for the synthesis and subsequent NMR analysis of this compound.

Synthesis of this compound

This synthesis is adapted from a known procedure for the preparation of the analogous 2,3-dihydrobenzofuran-5-sulfonyl chloride. The key to this synthesis is the direct sulfonation of the aromatic ring followed by conversion to the sulfonyl chloride.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2,3-dihydro-1,4-benzodioxine.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution of 2,3-dihydro-1,4-benzodioxine. The temperature should be maintained below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate of this compound is then collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure sulfonyl chloride.

NMR Sample Preparation and Analysis

The integrity of NMR data is critically dependent on meticulous sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[3] CDCl₃ is a common choice for non-polar organic molecules.[3]

-

Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

NMR Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4] Standard acquisition parameters should be employed.[4] For ¹³C NMR, proton decoupling is used to simplify the spectrum.

Trustworthiness and Validation

The predicted NMR data presented in this guide is grounded in the fundamental principles of NMR spectroscopy, specifically the well-documented and predictable nature of substituent chemical shift effects. The experimental protocols are standard, widely accepted procedures in synthetic and analytical chemistry, ensuring reproducibility and reliability. The synthesis relies on a robust and high-yielding chemical transformation, and the NMR sample preparation follows best practices to ensure high-quality data acquisition.

References

mass spectrometry analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The benzodioxine moiety is a structural feature in numerous drugs and drug candidates, valued for its ability to interact with biological receptors and enzymes.[1] The sulfonyl chloride group is a highly reactive functional group, making the compound a versatile building block for creating sulfonamides and other derivatives, which are classes of compounds with broad therapeutic applications, including diuretic and antihypertensive agents.[2]

Given its role in drug development, the precise and accurate characterization of this compound is critical. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing ionization strategies, fragmentation behavior, and quantitative method development for researchers and drug development professionals.

Physicochemical Properties and Structural Data

A foundational understanding of the analyte's properties is essential for method development.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 850568-59-1 | [3] |

| Molecular Formula | C₈H₇ClO₄S | Calculated |

| Monoisotopic Mass | 233.9702 Da | Calculated |

| Average Mass | 234.66 Da | Calculated |

| Reactivity Note | Sulfonyl chlorides are known to react with water and other nucleophiles. |

Part 1: Ionization & Instrumentation

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of any compound, as it governs the type and quality of data obtained.[4][5] For a molecule like this compound, which possesses moderate polarity and thermal lability, soft ionization techniques coupled with liquid chromatography (LC-MS) are generally preferred.

Recommended Ionization Techniques

Atmospheric Pressure Chemical Ionization (APCI): APCI is often the superior choice for analyzing sulfonyl chlorides and related sulfonamides.[6][7] It is particularly effective for moderately polar compounds that are less amenable to electrospray. Ionization occurs in the gas phase via a corona discharge, which typically results in robust and stable protonated molecules [M+H]⁺ or other adducts with minimal in-source fragmentation. For certain sulfonates, APCI in negative ion mode can produce stable precursor ions that are ideal for quantitative analysis.[6]

Electrospray Ionization (ESI): ESI is another powerful soft ionization technique, though it can sometimes present challenges for sulfonyl chlorides.[4] While it can produce the desired [M+H]⁺ ion, the high reactivity of the sulfonyl chloride group can lead to the formation of multiple adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) in the presence of mobile phase additives, which can dilute the signal of the primary ion of interest and complicate spectral interpretation.[6] Careful optimization of the mobile phase is crucial for successful ESI analysis.

Experimental Workflow: From Sample to Data

The overall process for analyzing this compound by LC-MS/MS is a multi-step workflow designed to ensure accuracy and reproducibility.

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Part 2: Fragmentation Analysis

Understanding the fragmentation pattern is paramount for structural confirmation and for developing highly selective quantitative methods (e.g., MRM/SRM). The fragmentation of this compound is driven by the cleavage of its most labile bonds, primarily within the sulfonyl chloride group and the ether linkages of the dioxine ring.

Molecular Ion and Isotopic Pattern

The first step in spectral analysis is to identify the molecular ion. Due to the presence of both chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³³S/³⁴S), the molecular ion will exhibit a characteristic isotopic pattern. The M+2 peak, primarily due to the ³⁷Cl isotope, will have an abundance of approximately 32% relative to the monoisotopic M peak. This isotopic signature is a powerful tool for confirming the presence of a chlorine atom in the molecule.

| Ion | Calculated m/z (Monoisotopic) | Description |

| [M+H]⁺ | 234.9780 | Protonated molecule (³⁵Cl, ³²S) |

| [M+2+H]⁺ | 236.9750 | Isotopic peak (³⁷Cl, ³²S) |

| [M+Na]⁺ | 256.9599 | Sodium adduct (³⁵Cl, ³²S) |

Proposed Fragmentation Pathway

Based on established fragmentation rules for sulfonyl chlorides and benzodioxine structures, a predictive fragmentation pathway can be proposed.[8][9][10] The primary fragmentation events are expected to be the loss of the highly reactive components of the sulfonyl chloride group.

Caption: Proposed major fragmentation pathway for protonated this compound.

Detailed Fragmentation Steps:

-

Loss of HCl (m/z 235 → m/z 199): A common initial loss from sulfonyl chlorides is the neutral loss of hydrogen chloride, leading to a stable sulfene intermediate.

-

Loss of Sulfur Dioxide (m/z 235 → m/z 171): The C-S bond can cleave, followed by the loss of sulfur dioxide (SO₂), a very stable neutral molecule. This would leave a chlorobenzodioxine cation.

-

Loss of the Sulfonyl Chloride Radical (m/z 235 → m/z 136): The most direct fragmentation is the cleavage of the C-S bond, resulting in the loss of the •SO₂Cl radical to yield the stable 2,3-dihydro-1,4-benzodioxine cation. This is often a dominant fragment.

-

Ring Fragmentation (m/z 136 → m/z 108): The benzodioxine cation can undergo further fragmentation, such as the loss of an ethylene oxide moiety (C₂H₄O) or sequential losses to yield smaller, stable aromatic ions. A common subsequent loss is carbon monoxide (CO).

Part 3: Quantitative Analysis Protocol (LC-MS/MS)

For drug development and quality control, a robust quantitative method is essential. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.

Step-by-Step Protocol

Objective: To develop a selective and sensitive method for the quantification of this compound.

-

Analyte Tuning: Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer.

-

Optimize source parameters (e.g., gas flows, temperature, capillary voltage) in both APCI and ESI modes to maximize the signal for the precursor ion ([M+H]⁺ at m/z 235).

-

-

Precursor Ion Selection: In Q1, isolate the most intense and stable precursor ion, which is predicted to be m/z 235.

-

Collision-Induced Dissociation (CID): In the collision cell (q2), apply a range of collision energies (e.g., 5-40 eV) to fragment the precursor ion.

-

Product Ion Selection: In Q3, monitor the resulting product ions. Identify 2-3 of the most intense and specific fragment ions from the fragmentation pathway (e.g., m/z 199, 171, 136).

-

MRM Transition Optimization: For each selected product ion, optimize the collision energy to maximize its signal intensity. The combination of a precursor ion and a product ion is known as an MRM transition.

-

Chromatography:

-

Column: Use a standard reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a suitable gradient to ensure the analyte is well-retained and elutes as a sharp, symmetric peak, free from matrix interference.

-

-

Method Validation: Prepare a calibration curve using a series of known concentrations. Analyze quality control (QC) samples at low, medium, and high concentrations to assess accuracy, precision, and reproducibility.

Example MRM Method Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | APCI, Positive | Provides robust ionization for this class of compounds. |

| Precursor Ion (Q1) | m/z 235.0 | Corresponds to the protonated molecule [M+H]⁺. |

| MRM Transition 1 (Quantifier) | 235.0 → 136.0 | Represents the specific loss of the SO₂Cl group, a highly characteristic fragmentation. |

| MRM Transition 2 (Qualifier) | 235.0 → 199.0 | Represents the loss of HCl, providing confirmation of the identification. |

| Collision Energy (CE) | 15-25 eV (Optimize) | Energy required to induce characteristic fragmentation. Must be empirically determined. |

| Dwell Time | 50-100 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive technique for its characterization and quantification. A successful analysis hinges on the selection of an appropriate soft ionization technique, with APCI often being the preferred method. A thorough understanding of the molecule's predictable fragmentation pattern—dominated by the loss of the sulfonyl chloride functional group—is crucial for both structural confirmation and the development of highly selective and sensitive LC-MS/MS methods. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to achieve accurate and reliable results in their work with this important synthetic intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound(SALTDATA: FREE), CasNo.850568-59-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity and stability of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

An In-Depth Technical Guide to the Reactivity and Stability of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Understanding a Versatile Synthetic Intermediate

The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in medicinal chemistry, recognized as a "versatile template" for designing molecules with a wide spectrum of biological activities.[1] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it a privileged motif in drug discovery. When functionalized with a sulfonyl chloride group at the 5-position, it becomes This compound , a highly reactive and valuable intermediate.

This guide provides an in-depth analysis of the chemical personality of this compound. We will move beyond simple reaction schemes to explore the causality behind its reactivity, the nuances of its stability, and the practical, field-proven protocols for its effective use. The objective is to equip researchers with the expert knowledge required to leverage this reagent's full potential while ensuring safe and reproducible outcomes.

Core Chemical and Physical Characteristics

A foundational understanding begins with the compound's basic properties. These data are critical for experimental design, safety assessments, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 87474-15-5; 850568-59-1 | [3][4] |

| Molecular Formula | C₈H₇ClO₄S | [2] |

| Molecular Weight | 234.66 g/mol | [5] |

| Appearance | Off-white to light green solid | [5][6] |

| Melting Point | 55 - 59 °C (approximate) |

The Duality of Stability: A Moisture-Sensitive Reagent

The utility of this compound is intrinsically linked to its high reactivity, which conversely dictates its limited stability, particularly in the presence of nucleophiles.

Inherent Instability: Sensitivity to Moisture

The most critical stability factor is its pronounced sensitivity to moisture.[7] Sulfonyl chlorides readily undergo hydrolysis upon contact with water, even atmospheric moisture. This reaction is often vigorous and exothermic.[7]

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic attack by water on the highly electrophilic sulfur atom of the sulfonyl chloride group. This leads to the formation of the corresponding 2,3-dihydro-1,4-benzodioxine-5-sulfonic acid and hydrochloric acid (HCl).

Caption: Hydrolysis of the sulfonyl chloride to its sulfonic acid.

This propensity for hydrolysis necessitates stringent handling and storage protocols. The presence of the sulfonic acid impurity can complicate subsequent reactions and purification steps, reducing yields and potentially generating unwanted side products.

Recommended Storage and Handling Protocols

To preserve the integrity of the reagent and ensure experimental reproducibility, the following self-validating system for storage and handling must be implemented:

-

Inert Atmosphere: Always handle and store the compound under an inert gas, such as nitrogen or argon.[7] This displaces atmospheric moisture and oxygen.

-

Dry Conditions: Use oven-dried glassware and anhydrous solvents for all reactions. The workplace should be kept dry.[7]

-

Tightly Sealed Containers: Store in a tightly closed container to prevent moisture ingress.[5] Containers that have been opened must be carefully resealed.[8]

-

Temperature: Store in a cool, dry, and well-ventilated place.[5][8] Recommended storage temperatures are often indicated on the product label.

-

Incompatibilities: The compound is incompatible with and should be stored away from water, strong bases, alcohols, amines, and strong oxidizing agents.[5]

The Landscape of Reactivity: A Versatile Electrophile

The synthetic utility of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety. This group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.

Core Reactivity: Sulfonamide Synthesis

The premier application of this reagent in drug discovery is the synthesis of sulfonamides. The sulfonamide group is a key amide bioisostere, offering improved metabolic stability and different hydrogen bonding capabilities, which can significantly enhance a drug candidate's pharmacokinetic profile and binding affinity.[9]

The reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction, driving it to completion.

Caption: Reaction of the sulfonyl chloride with an amine to form a sulfonamide.

This reaction is robust and high-yielding, forming the basis for creating libraries of drug-like molecules. For instance, derivatives of 2,3-dihydrobenzo[b][7]dioxine have been synthesized as potent PARP1 inhibitors for cancer therapy, showcasing the importance of this scaffold and the sulfonamide linkage.[10]

Experimental Protocol: Synthesis of a N-Substituted Sulfonamide

This protocol provides a self-validating, step-by-step methodology for a typical sulfonylation reaction.

Objective: To synthesize a N-substituted-2,3-dihydro-1,4-benzodioxine-5-sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reactor Setup: Under an inert atmosphere (Ar or N₂), add the desired amine (1.1 eq) and anhydrous DCM to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Base Addition: Add triethylamine (1.5 eq) to the cooled amine solution and stir for 5 minutes.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting sulfonyl chloride.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Safety Profile and Hazard Management

As a reactive chemical, this compound presents several hazards that demand strict adherence to safety protocols.[5][7]

-

Primary Hazards:

-

Personal Protective Equipment (PPE):

-

Wear impervious gloves, protective clothing, and splash-proof safety goggles or a face shield.[5]

-

-

Engineering Controls:

-

All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5]

-

-

Spill and Disposal:

-

In case of a spill, cover with a dry, inert absorbent material (e.g., Chemizorb® or sand), collect, and dispose of as hazardous chemical waste. Do not use water. Ensure drains are covered.[7]

-

Conclusion: A Key Building Block for Modern Drug Discovery

This compound is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its predictable, yet potent, reactivity allows for the reliable synthesis of sulfonamides, providing a pathway to novel chemical entities with potentially superior therapeutic properties. While its sensitivity to moisture demands careful and skilled handling, understanding this limitation is key to unlocking its synthetic potential. By adhering to the principles of chemical reactivity, stability, and safety outlined in this guide, researchers can confidently and effectively incorporate this versatile building block into their drug discovery programs.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H7ClO4S | CID 47002974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound(SALTDATA: FREE), CasNo.850568-59-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride, a key intermediate in the synthesis of alpha-1 adrenergic receptor blockers. The document delves into the historical context of its parent scaffold's discovery, its synthesis through chlorosulfonation of 2,3-dihydro-1,4-benzodioxan, its chemical properties, and its pivotal role in the development of pharmaceuticals, most notably Doxazosin. Detailed experimental protocols, safety information, and spectroscopic data are presented to support researchers in their synthetic and drug discovery endeavors.

Introduction and Historical Context

The significance of this compound is intrinsically linked to the development of alpha-1 adrenergic receptor antagonists, a class of drugs primarily used to treat hypertension and benign prostatic hyperplasia (BPH). The exploration of 2,3-dihydro-1,4-benzodioxin derivatives as pharmacologically active agents gained momentum in the latter half of the 20th century. A pivotal moment in this field was the systematic investigation into 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins in the late 1980s, which laid the groundwork for understanding the structure-activity relationships within this class of compounds.

While the precise first synthesis of this compound is not prominently documented as a standalone discovery, its emergence is a direct consequence of the need for versatile intermediates in the synthesis of targeted therapeutics like Doxazosin. The development of Doxazosin, a potent and selective alpha-1 adrenoceptor antagonist, necessitated a reliable synthetic route to introduce the benzodioxan moiety, for which the sulfonyl chloride derivative serves as a crucial building block.

Synthesis and Mechanism

The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 2,3-dihydro-1,4-benzodioxan with chlorosulfonic acid.

Reaction Mechanism

The chlorosulfonation of 2,3-dihydro-1,4-benzodioxan proceeds via a classic electrophilic aromatic substitution mechanism. The highly electrophilic sulfur trioxide (SO₃), present in equilibrium with chlorosulfonic acid, acts as the primary electrophile. The benzene ring of the benzodioxan nucleus, activated by the ether-like oxygen atoms, attacks the sulfur trioxide. A subsequent loss of a proton restores aromaticity, and the resulting sulfonic acid is then converted to the sulfonyl chloride by reaction with the chlorosulfonic acid. The ether-like oxygens of the dioxan ring are ortho-, para-directing, leading to substitution at the 5- and 6-positions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the chlorosulfonation of aromatic compounds.

Materials and Reagents:

-

2,3-Dihydro-1,4-benzodioxan

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 2,3-dihydro-1,4-benzodioxan dissolved in anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition should be performed over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

Rationale for Experimental Choices:

-

Anhydrous Conditions: Chlorosulfonic acid reacts violently with water; therefore, anhydrous conditions are crucial for safety and to prevent decomposition of the reagent.

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of chlorosulfonic acid controls the reaction rate and minimizes the formation of side products.

-

Slow Addition: Slow, dropwise addition of the highly reactive chlorosulfonic acid prevents a dangerous exotherm and allows for better control of the reaction.

-

Ice Quench: The reaction is quenched by pouring it onto ice to rapidly cool the mixture and decompose any remaining chlorosulfonic acid. This must be done cautiously due to the vigorous reaction of chlorosulfonic acid with water.

-

Aqueous Work-up: The washing steps are necessary to remove any remaining acids and inorganic byproducts. The sodium bicarbonate wash neutralizes any residual acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value |

| CAS Number | 87474-15-5 |

| Molecular Formula | C₈H₇ClO₄S |

| Molecular Weight | 234.66 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show characteristic signals for the aromatic and the dioxan ring protons. The aromatic protons will be in the downfield region (around 7.0-8.0 ppm), with their splitting pattern and chemical shifts influenced by the electron-withdrawing sulfonyl chloride group. The methylene protons of the dioxan ring will appear as a multiplet in the upfield region (around 4.3-4.5 ppm).

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will display signals for the eight carbon atoms. The aromatic carbons will resonate in the range of 115-150 ppm. The carbon bearing the sulfonyl chloride group will be significantly downfield. The two equivalent methylene carbons of the dioxan ring will appear in the aliphatic region, typically around 64-65 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group. Key expected peaks include:

-

~1370-1380 cm⁻¹ and ~1170-1190 cm⁻¹: Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2960 cm⁻¹: C-H stretching of the methylene groups in the dioxan ring.

-

~1200-1300 cm⁻¹: C-O-C stretching of the ether linkages.

Mass Spectrometry (Expected)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 234, with a characteristic M+2 peak at m/z 236 with an intensity of about one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve the loss of Cl (m/z 199) and SO₂ (m/z 170).

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of Doxazosin.

Synthesis of Doxazosin

In the synthesis of Doxazosin, the sulfonyl chloride is typically converted to the corresponding sulfonamide, which then undergoes further reactions to build the final drug molecule. The sulfonyl chloride provides a reactive handle for the introduction of the nitrogen-containing side chain.

The use of this intermediate is detailed in various patents for the preparation of Doxazosin and its salts. These processes often involve the reaction of the sulfonyl chloride with an appropriate amine to form a sulfonamide linkage, which is a core part of the final drug's structure.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, while not a widely known compound in its own right, holds a critical position as an intermediate in the synthesis of important pharmaceuticals. Its preparation via chlorosulfonation of 2,3-dihydro-1,4-benzodioxan is a standard yet powerful method for introducing a reactive sulfonyl chloride group onto the benzodioxan scaffold. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, with the aim of equipping researchers with the necessary knowledge for its safe and effective use in the laboratory.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties, have established them as a privileged scaffold in drug discovery.[1] The synthesis of novel sulfonamide derivatives is a critical endeavor for lead optimization and the development of new chemical entities. This application note provides a detailed protocol for the synthesis of N-substituted sulfonamides utilizing 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride, a versatile building block for creating structurally diverse compound libraries.

The 2,3-dihydro-1,4-benzodioxine moiety offers a unique combination of rigidity and lipophilicity, which can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide. The general synthetic route involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[1]

Reaction Mechanism and Rationale

The synthesis of sulfonamides from this compound and an amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the displacement of the chloride ion, a good leaving group, to form the sulfonamide. A non-nucleophilic base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of a representative sulfonamide. The quantities and reaction parameters may be optimized for different amine substrates.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 234.66 | 1.0 | 235 mg |

| Primary or Secondary Amine | Varies | 1.1 | Varies |

| Pyridine (anhydrous) | 79.10 | 1.5 | 0.12 mL |

| Dichloromethane (DCM, anhydrous) | 84.93 | - | ~10 mL |

| 1M Hydrochloric Acid (HCl) | - | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |

| Brine (saturated NaCl solution) | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |

| Silica Gel (for column chromatography) | - | - | As needed |

| Solvents for Chromatography (e.g., Hexanes/Ethyl Acetate) | - | - | As needed |

Instrumentation

-

Magnetic stirrer with stir bar

-

Round-bottom flask (flame-dried)

-

Septa and needles for inert atmosphere techniques

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Detailed Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1][3]

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams outline the experimental workflow and the underlying chemical transformation.

Caption: Experimental workflow for sulfonamide synthesis.

Caption: General reaction mechanism for sulfonamide formation.

Characterization and Purity Assessment

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Characteristic signals for the aromatic protons of the 2,3-dihydro-1,4-benzodioxine ring system and protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[4][5][6] |

| ¹³C NMR Spectroscopy | Signals corresponding to all unique carbon atoms in the molecule, confirming the carbon framework.[1] |

| Mass Spectrometry (MS) | The molecular ion peak ([M]+ or [M+H]+) will confirm the molecular weight of the synthesized compound.[1] |

| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the S=O stretching vibrations will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[7] |

| Thin Layer Chromatography (TLC) | A single spot under UV visualization after development in an appropriate solvent system indicates a high degree of purity.[8] |

| Melting Point | A sharp and defined melting point range is indicative of a pure crystalline solid. |

Safety and Handling Precautions

-

Sulfonyl Chlorides: this compound is corrosive and moisture-sensitive. It should be handled in a fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9]

-

Amines: Many amines are corrosive, flammable, and toxic. Always consult the Safety Data Sheet (SDS) for the specific amine being used.[10][11][12] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle with care in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

-

General Precautions: Always wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed) - Poor quality amine - Insufficient reaction time or temperature | - Use freshly opened or properly stored sulfonyl chloride. - Purify the amine before use. - Extend the reaction time or gently heat the reaction mixture (monitor by TLC). |

| Multiple Spots on TLC | - Incomplete reaction - Side reactions - Decomposition of product | - Allow the reaction to proceed for a longer duration. - Optimize reaction conditions (e.g., lower temperature, different base). - Ensure the workup and purification are performed promptly. |

| Difficulty in Purification | - Product is highly polar or non-polar - Co-elution with impurities | - Use a different solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. |

| Product is an Oil, not a Solid | - Impurities present - Inherent property of the compound | - Re-purify the product. - Attempt to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, characterize it as such. |

Conclusion

This application note provides a robust and reliable protocol for the synthesis of novel sulfonamides derived from this compound. By following the detailed experimental procedure and adhering to the safety guidelines, researchers can efficiently generate a diverse range of sulfonamide analogs for further investigation in drug discovery and development programs. The characterization techniques outlined will ensure the structural integrity and purity of the synthesized compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. znaturforsch.com [znaturforsch.com]

- 8. benchchem.com [benchchem.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. assets.greenbook.net [assets.greenbook.net]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

Application Notes and Protocols for N-Sulfonylation with 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the N-sulfonylation of primary and secondary amines using 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride. The document is structured to provide not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for researchers in organic synthesis and drug discovery. The sulfonamide linkage is a critical pharmacophore, and the 2,3-dihydro-1,4-benzodioxine moiety is a prevalent scaffold in numerous biologically active compounds.[1] The combination of these two structural features offers a promising avenue for the development of novel therapeutic agents.

Introduction: The Significance of the Benzodioxane Sulfonamide Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a privileged structure in medicinal chemistry, found in a variety of pharmaceuticals and biologically active molecules. Its conformational rigidity and ability to engage in various non-covalent interactions make it an attractive scaffold for drug design. When incorporated into a sulfonamide, the resulting N-aryl sulfonamide can exhibit a wide range of pharmacological activities. The synthesis of such compounds is therefore of significant interest to the drug development community.

This guide will first detail the preparation of the key reagent, this compound, followed by robust protocols for its reaction with primary and secondary amines to yield the corresponding sulfonamides.

Part 1: Synthesis of this compound

The synthesis of aryl sulfonyl chlorides can be achieved through several methods, most commonly via the reaction of the corresponding arene with a sulfonating agent followed by chlorination. A well-established method involves the use of chlorosulfonic acid. An alternative, often milder, approach utilizes a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex for the initial sulfonation, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride with a chlorinating agent like thionyl chloride.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous bicyclic aromatic sulfonyl chlorides.

Materials:

-

2,3-Dihydro-1,4-benzodioxine

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-Dihydro-1,4-benzodioxine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Sulfonylation: Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Chlorination: Once the sulfonation is complete, cool the reaction mixture back to 0 °C. Slowly add thionyl chloride (1.5 eq) dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours.

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Part 2: N-Sulfonylation of Amines

The reaction of this compound with primary or secondary amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.[2]

Reaction Mechanism

Caption: General mechanism of N-sulfonylation.

Choice of Base and Solvent

The choice of base and solvent is critical for the success of the N-sulfonylation reaction.

-

Pyridine: Often used as both a base and a solvent, particularly for less reactive amines. It acts as a nucleophilic catalyst in addition to scavenging HCl.

-

Triethylamine (TEA): A non-nucleophilic organic base commonly used in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). It is a cost-effective choice for a wide range of amines.

-

Aqueous Base (e.g., Na₂CO₃): Can be effective in a biphasic system, particularly for water-soluble amines, as demonstrated in the synthesis of a related benzodioxane sulfonamide.[3]

The choice of solvent depends on the solubility of the reactants and the reaction temperature. Anhydrous aprotic solvents like DCM and THF are generally preferred to prevent hydrolysis of the sulfonyl chloride.

Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the N-sulfonylation of primary and secondary amines with aryl sulfonyl chlorides. These conditions can be adapted for reactions with this compound.

| Entry | Amine Type | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Primary Aliphatic | Triethylamine (1.2-1.5) | DCM or THF | 0 to RT | 2-6 | >90 |

| 2 | Primary Aromatic | Pyridine (as solvent) | Pyridine | 0 to RT | 4-12 | 80-95 |

| 3 | Secondary Aliphatic | Triethylamine (1.2-1.5) | DCM | 0 to RT | 6-16 | >85 |

| 4 | Secondary Aromatic | Pyridine (as solvent) | Pyridine | RT to 50 | 12-24 | 70-90 |

Protocol 2: N-Sulfonylation of a Primary Amine (e.g., Benzylamine)

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine and triethylamine in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[2]

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4][5]

Protocol 3: N-Sulfonylation of a Secondary Amine (e.g., Morpholine) in Pyridine

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

Anhydrous Pyridine

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve morpholine in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Addition of Sulfonyl Chloride: Add this compound portion-wise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Part 3: Characterization and Troubleshooting

Spectroscopic Characterization: The formation of the sulfonamide can be confirmed by various spectroscopic techniques:

-

¹H NMR: Appearance of a signal for the N-H proton (for primary amine products) and characteristic shifts in the aromatic and aliphatic regions.

-

¹³C NMR: Characteristic shifts for the carbons in the benzodioxine and amine moieties.

-

IR Spectroscopy: Presence of characteristic stretching frequencies for the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (for primary amine products, around 3300 cm⁻¹).[6]

-

Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.

Troubleshooting:

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed) | Ensure anhydrous conditions. Prepare fresh sulfonyl chloride if necessary. |

| Low nucleophilicity of the amine | Use pyridine as a solvent/catalyst. Increase reaction temperature and time. | |

| Formation of Byproducts | Di-sulfonylation of primary amine | Use a slight excess of the amine. Add the sulfonyl chloride slowly at low temperature. |

| Hydrolysis of sulfonyl chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |

| Difficult Purification | Co-elution of product with unreacted amine or base | Thoroughly wash the organic layer with 1 M HCl during workup to remove basic impurities. Optimize the eluent system for column chromatography. |

Experimental Workflow Visualization

Caption: A typical experimental workflow for N-sulfonylation.

References

Application Notes & Protocols: The Strategic Use of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl Chloride in Medicinal Chemistry

Abstract

The 2,3-dihydro-1,4-benzodioxane moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, yet non-planar, conformation and the presence of hydrogen bond-accepting ether oxygens allow for favorable interactions with a multitude of biological targets.[3] This guide provides an in-depth exploration of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride , a key reagent for introducing this valuable scaffold into novel molecular entities. We will dissect its application in synthesizing diverse sulfonamides, explain the chemical rationale behind the protocols, and present a framework for its strategic deployment in drug discovery programs targeting a range of therapeutic areas, from neurological disorders to oncology.

The Benzodioxane Sulfonamide Moiety: A Pharmacophore of Interest

The combination of the benzodioxane ring and a sulfonamide linker creates a powerful pharmacophore. The sulfonyl chloride group acts as a highly reactive electrophile, enabling the facile formation of stable sulfonamide bonds with a wide array of primary and secondary amines. This synthetic accessibility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The Benzodioxane Ring: This portion of the molecule often serves as the primary recognition element, fitting into specific binding pockets of receptors and enzymes. Its unique stereoelectronic properties can stabilize optimal conformations for drug-receptor interactions.[3]

-

The Sulfonamide Linker: Far from being a simple spacer, the sulfonamide group (-SO₂NH-) is a critical functional group. It is a strong hydrogen bond donor (N-H) and has two hydrogen bond acceptors (S=O). This feature is crucial for anchoring the molecule to polar residues within a target's active site.[4]

The versatility of this scaffold is demonstrated by the wide range of biological targets modulated by its derivatives.

| Biological Target Class | Specific Examples | Therapeutic Area | Reference |

| G-Protein Coupled Receptors | α1-Adrenoceptors, 5-HT1A Receptors | Hypertension, CNS Disorders | [3][5][6] |

| Enzymes | PARP1, Lipoxygenase, Acetylcholinesterase | Oncology, Inflammation, Neurodegeneration | [7][8] |

| Other Proteins | FtsZ | Antibacterial | [9] |

Core Application: Synthesis of N-Substituted Benzodioxane Sulfonamides

The primary application of this compound is the synthesis of N-substituted sulfonamides via nucleophilic substitution.

Principle of the Reaction

The reaction involves the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[10]

Caption: General reaction for N-substituted sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a robust method for synthesizing a variety of sulfonamides using this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-